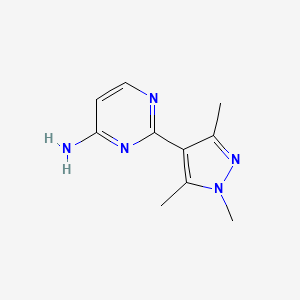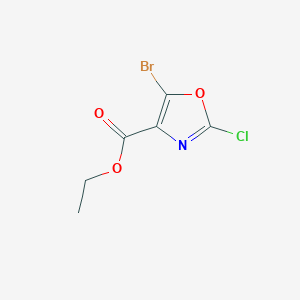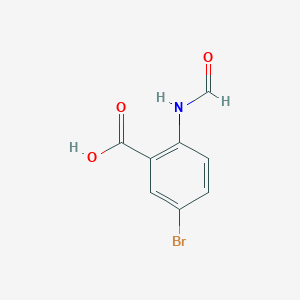
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Vue d'ensemble
Description
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Applications De Recherche Scientifique
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In inflammation and autoimmune disorders, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into the affected tissues.
Mécanisme D'action
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine exerts its inhibitory effect on NF-κB by targeting the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine binds to the ATP-binding site of IKK, preventing its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in various cellular processes, including inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on NF-κB, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to modulate other signaling pathways and cellular processes. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has several advantages as a research tool, including its high potency and selectivity for IKK inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity. However, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine also has some limitations, including its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine in other diseases, such as neurological disorders and infectious diseases. Additionally, the combination of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine with other drugs or therapies, such as immunotherapy or gene therapy, may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Propriétés
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOZRQKGBIVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693590 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248104-45-1 | |
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)

![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B3186514.png)


![7-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3186534.png)

